molecular formula C17H22N2OS B11357200 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

Cat. No.: B11357200
M. Wt: 302.4 g/mol
InChI Key: WCDQWQSPGIXIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.

    Formation of the Butanamide Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with new functional groups replacing the original ones

Scientific Research Applications

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-methyl-N-(3-methylphenyl)butanamide: Shares a similar butanamide structure but differs in the substitution pattern.

    N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)butanamide: Contains a butanamide group with different substituents.

Uniqueness

3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is unique due to its specific combination of a thiazole ring, a methylphenyl group, and a butanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]butanamide

InChI

InChI=1S/C17H22N2OS/c1-12(2)10-16(20)18-9-8-15-11-21-17(19-15)14-6-4-13(3)5-7-14/h4-7,11-12H,8-10H2,1-3H3,(H,18,20)

InChI Key

WCDQWQSPGIXIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.